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Compound of Interest

Compound Name: Br-PEG6-CH2COOH

Cat. No.: B15127852

This technical guide provides an in-depth analysis of the heterobifunctional linker, Bromo-
PEG6-Carboxylic Acid (Br-PEG6-CH2COOH). It is designed for researchers, chemists, and
drug development professionals who utilize such linkers for bioconjugation, particularly in the
development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACSs) and
Antibody-Drug Conjugates (ADCs). This document details the physicochemical properties of
the molecule, provides a comprehensive analysis of its PEG6 spacer length, outlines
experimental protocols for its use, and visualizes key concepts and workflows.

Physicochemical Characteristics

Br-PEG6-CH2COOH is a monodispersed polyethylene glycol (PEG) linker featuring two
distinct reactive functional groups at its termini: a bromo group and a carboxylic acid group.[1]
[2] This dual functionality allows for the sequential and controlled conjugation of two different
molecules. The bromo group serves as a reactive handle for nucleophilic substitution,
commonly with thiol groups, while the carboxylic acid can be activated to form a stable amide
bond with primary amines.[3][4]

The central PEG6 chain imparts favorable properties to the linker and the resulting conjugate,
including increased hydrophilicity, reduced aggregation, and low immunogenicity.[1][5]

Table 1: Physicochemical Properties of Br-PEG6-CH2COOH
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Property Value Source(s)

1-bromo-3,6,9,12,15,18-

Chemical Name hexaoxahenicosan-21-oic [6]
acid

Molecular Formula C15H29BrOs [7]

Molecular Weight ~417.29 g/mol [718]

CAS Number 309916-91-4 [6][7]

Purity Typically =295% [71[8]

| Appearance | Colorless to light yellow liquid or solid |[9] |

The PEG6 Spacer: Length and Functional
Significance

The length and flexibility of the linker are critical parameters in the design of bifunctional
molecules, profoundly impacting the biological activity of the final conjugate.[10][11] This is
especially true in PROTACS, where the linker must span the distance between a target Protein
of Interest (POI) and an E3 ubiquitin ligase to facilitate the formation of a productive ternary
complex for ubiquitination and subsequent degradation.[12][13]

Calculating the Spacer Length

The "PEG6" designation indicates six repeating ethylene glycol units. The end-to-end length of
a single ethylene glycol monomer unit (-CH2—CH2—0-) is estimated to be approximately 3.5 A.
[14] Based on this, the approximate length of the PEG6 portion of the linker can be calculated.

Table 2: Br-PEG6-CH2COOH Spacer Length and Atom Count
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Parameter Description Value

_ Number of ethylene glycol
PEG Units
repeats.

The number of atoms in the
direct chain connecting the two

Backbone Atom Count ) ) 20 atoms
terminal functional groups (Br-

[chain]-COOH).

| Estimated Length | Calculated length of the 6 PEG units (6 x 3.5 A). | ~21 A (~2.1 nm) |

The total backbone chain of the linker consists of 20 atoms. This length falls within a range that
has proven effective for inducing protein degradation in many PROTAC systems.[11][15]
However, the optimal linker length is highly dependent on the specific target and E3 ligase pair
and often requires empirical optimization.[12][15] A linker that is too short may cause steric
clash preventing ternary complex formation, while an excessively long linker can result in
reduced degradation efficiency due to high flexibility and potential for unproductive binding
modes.[13]

Applications in Bioconjugation and Drug
Development

The heterobifunctional nature of Br-PEG6-CH2COOH makes it a versatile tool for covalently
linking different molecular entities. Its most prominent application is in the construction of
PROTACSs.

PROTAC Mechanism of Action

A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase. This
proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction
by the cell's proteasome. The linker's role is to tether the two binding moieties at an optimal
distance and orientation.
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Figure 1: PROTAC Mechanism of Action.

Experimental Protocols

The following is a generalized two-step protocol for conjugating two molecules (Molecule A with
a thiol group and Molecule B with a primary amine) using Br-PEG6-CH2COOH. Optimization of
molar ratios, concentrations, reaction times, and buffers is essential for specific applications.

Materials:

Br-PEG6-CH2COOH

Molecule A-SH (containing a thiol group)

Molecule B-NH:z (containing a primary amine)

Anhydrous, amine-free solvent (e.g., DMF or DMSO)
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» Base (e.g., DIPEA or TEA)

e Amine-free buffer (e.g., PBS or HEPES, pH 7.2-7.5)

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e Sulfo-NHS (N-hydroxysulfosuccinimide)

» Quenching reagent (e.g., Tris or hydroxylamine)

 Purification system (e.g., HPLC or column chromatography)

Protocol - Step 1: Conjugation to Thiol-Containing Molecule (Molecule A)

» Dissolution: Dissolve Molecule A-SH and a 1.1 molar equivalent of Br-PEG6-CH2COOH in
anhydrous DMF or DMSO.

o Base Addition: Add 2-3 molar equivalents of a non-nucleophilic base like DIPEA to the
solution. The base facilitates the deprotonation of the thiol group, enhancing its
nucleophilicity.

o Reaction: Stir the reaction mixture at room temperature for 4-12 hours under an inert
atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

e Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.qg.,
LC-MS) to confirm the formation of the A-S-PEG6-CH2COOH intermediate.

 Purification: Once the reaction is complete, purify the intermediate product, typically using
reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Protocol - Step 2: Conjugation to Amine-Containing Molecule (Molecule B)

» Activation of Carboxylic Acid: Dissolve the purified A-S-PEG6-CH2COOH intermediate in an
amine-free buffer (e.g., PBS, pH 7.4).

o EDC/Sulfo-NHS Addition: Add 1.5 molar equivalents of EDC and 2.0 molar equivalents of
Sulfo-NHS to the solution. Incubate for 15-30 minutes at room temperature to activate the
carboxylic acid group, forming a semi-stable amine-reactive Sulfo-NHS ester.
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Conjugation: Immediately add a solution of Molecule B-NH2 (1.0 molar equivalent) dissolved
in the same buffer to the activated linker solution.

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at
4°C. The primary amine on Molecule B will react with the NHS ester to form a stable amide
bond.

Quenching: (Optional) Quench any unreacted NHS ester by adding a small amount of a
primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Incubate
for 15 minutes.

Final Purification: Purify the final conjugate (A-S-PEG6-B) using a suitable method such as
size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents
and byproducts.
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Figure 2: Two-Step Conjugation Workflow.
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Molecular Structure Visualization

A simplified diagram of the Br-PEG6-CH2COOH linker highlights its three key functional
components.
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Figure 3: Key Components of the Linker.

Conclusion

The Br-PEG6-CH2COOH linker is a well-defined, versatile chemical tool essential for modern
bioconjugation and drug development. Its heterobifunctional nature allows for controlled,
sequential reactions, while its PEG6 spacer provides critical benefits of solubility and
biocompatibility. The ~21 A spacer length is particularly relevant for the rational design of
PROTACS, enabling the effective formation of ternary complexes required for targeted protein
degradation. Understanding the specific properties of this linker, especially its length, is
paramount for researchers aiming to design and synthesize novel, potent therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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